REACTION_CXSMILES
|
C([O-])([O-])=O.[Cs+].[Cs+].[Cl:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[C:10](I)[CH:9]=1.[NH:18]1[CH:22]=[CH:21][N:20]=[N:19]1>CN(C=O)C>[Cl:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[C:10]([N:19]2[N:20]=[CH:21][CH:22]=[N:18]2)[CH:9]=1 |f:0.1.2|
|
Name
|
Cs2CO3
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
5.22 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1)I
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.61 mL
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Name
|
Cu(I)I
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The resulting blue suspension was stirred at 120° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the rxn mixture was quenched with 2M aq. HCl
|
Type
|
FILTRATION
|
Details
|
filtered through a celite plug
|
Type
|
EXTRACTION
|
Details
|
before being extracted with DCM (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product that
|
Type
|
CUSTOM
|
Details
|
was purified by FC (Biotage SP1: eluting with DCM/MeOH 95:5+0.1% AcOH)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1)N1N=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |